molecular formula C14H16O4 B2514015 (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol CAS No. 1771378-34-7

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

Cat. No.: B2514015
CAS No.: 1771378-34-7
M. Wt: 248.278
InChI Key: UOQFLEJYVCDAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with 5-methylfurfural in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group and a methylfuran moiety makes it a versatile compound for various research applications .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQFLEJYVCDAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=CC=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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